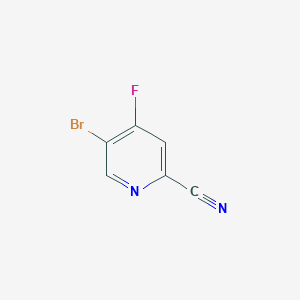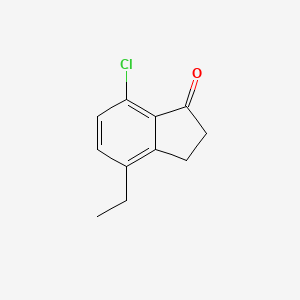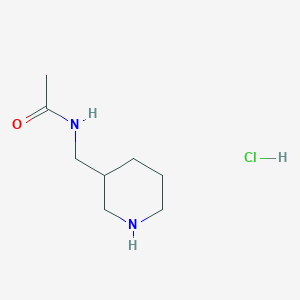![molecular formula C11H18O3 B11902933 (5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate](/img/structure/B11902933.png)
(5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6R)-Ethyl 6-(hydroxymethyl)spiro[24]heptane-5-carboxylate is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the oxidative dearomatization of a precursor compound, followed by a series of cyclization reactions under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure consistency and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound efficiently. The choice of industrial methods depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.
Scientific Research Applications
(5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism by which (5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane-5-carboxylic acid, 6-(hydroxymethyl)-, ethyl ester: A closely related compound with similar structural features.
Spiropyrans: Compounds with a spirocyclic structure that exhibit photochromic properties.
Uniqueness
(5R,6R)-Ethyl 6-(hydroxymethyl)spiro[24]heptane-5-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl (5R,6R)-5-(hydroxymethyl)spiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-14-10(13)9-6-11(3-4-11)5-8(9)7-12/h8-9,12H,2-7H2,1H3/t8-,9+/m0/s1 |
InChI Key |
HXISZSBJGBBAEX-DTWKUNHWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2(CC2)C[C@H]1CO |
Canonical SMILES |
CCOC(=O)C1CC2(CC2)CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


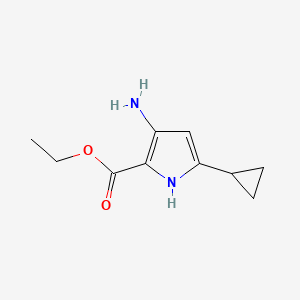
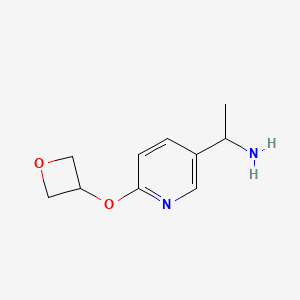
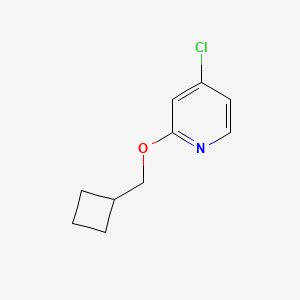
![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)
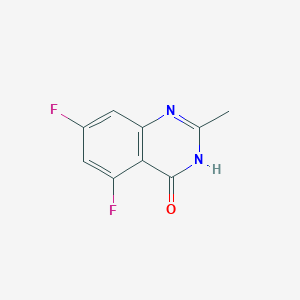

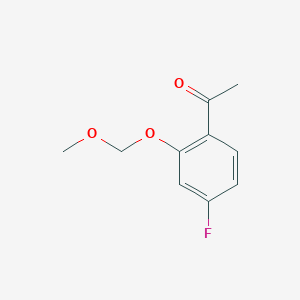
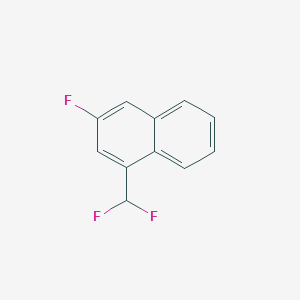

![(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11902893.png)
